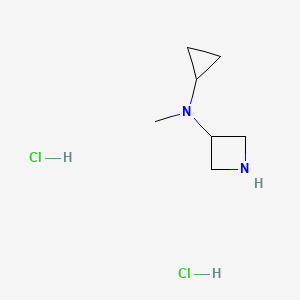![molecular formula C19H17ClF2N2O3 B2589543 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide CAS No. 1904303-37-2](/img/structure/B2589543.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is an organic compound with a complex structure, indicating its potential significance in various scientific fields. This compound is characterized by its unique chemical scaffold, integrating a chloro-substituted benzo-oxazepine core with a difluorophenylacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide typically involves multiple steps. Starting with the chloro-substituted benzo-oxazepine core, it can be synthesized through the cyclization of an appropriate chlorinated benzoyl chloride derivative with an amine in the presence of a base. This intermediate is then reacted with 2-(2,4-difluorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve batch processing to maintain precision and control over the complex reactions required. Ensuring the purity of reactants and maintaining optimal conditions, such as temperature and pH, is crucial to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo-oxazepine core can undergo oxidation under certain conditions, potentially altering its electronic properties and reactivity.
Reduction: Reduction reactions might involve the difluorophenylacetamide group, particularly at the carbonyl position.
Substitution: Halogen substitution reactions, especially involving the chloro group, could lead to derivatives with varied biological activities.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Halogen Substituents: NaI, AgNO₃.
Major Products
The primary products from these reactions often include various derivatives of the original compound, with modifications at the halogen sites or functional group transformations on the oxazepine or acetamide moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
In biological research, derivatives of this compound might be investigated for their interactions with biological macromolecules, contributing to the understanding of biological pathways and mechanisms.
Medicine
Given its complex structure, the compound could be a lead molecule in drug discovery, particularly in designing new therapeutics with specific molecular targets.
Industry
Industrially, the compound or its derivatives might be used in the synthesis of advanced materials with specialized properties, such as high stability or unique electronic features.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. The chloro and difluorophenyl groups are likely to play key roles in binding to these targets, influencing the compound's biological activity through specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(6-chloro-3-oxo-2,3-dihydrobenzo[e][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[g][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
Uniqueness
The distinguishing feature of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide lies in the specific positioning of the chloro and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These positional isomers demonstrate varying affinities for biological targets and different physicochemical properties, highlighting the importance of precise chemical synthesis and structural characterization.
How does this read? What do you think about the potential of this compound?
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O3/c20-14-2-4-17-13(7-14)10-24(19(26)11-27-17)6-5-23-18(25)8-12-1-3-15(21)9-16(12)22/h1-4,7,9H,5-6,8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCLFIJPAFXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2589468.png)


![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)


![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

